4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 4-position of the pyrazole ring and another methyl group attached to the phenyl ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1-phenyl-1H-pyrazole. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process starts with the nitration of 4-methylacetophenone, followed by catalytic hydrogenation to reduce the nitro group to an amine. The final step involves cyclization with hydrazine hydrate under controlled conditions to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazol-5-amine: Lacks the additional methyl group on the phenyl ring.
1-(4-Methylphenyl)-1H-pyrazol-5-amine: Similar structure but different substitution pattern.
Uniqueness
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNFAGCCILDDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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